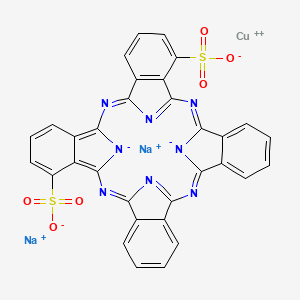

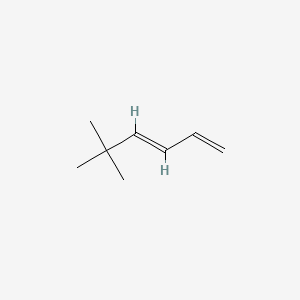

![molecular formula C22H17AlO13 B1143439 aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate CAS No. 1328-60-5](/img/structure/B1143439.png)

aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate

描述

aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate, also known as carminic acid, is a naturally occurring red dye derived from the cochineal insect. It has been used for centuries as a colorant in textiles, food, and cosmetics. The compound is known for its vibrant red color and stability, making it a popular choice in various industries .

作用机制

Target of Action

C.I. Natural Red 4:1, also known as Aluminum Carmine, is primarily used as a colorant in various industries, including the cosmetic and food industries . Its primary targets are the products it colors, such as cosmetics, personal care products, and food items .

Mode of Action

Aluminum Carmine imparts a pink or red hue to the products it is added to . It is a water-soluble dye that is generally considered safe to use in cosmetics . In histological staining, Aluminum Carmine is used in conjunction with a mordant such as alum solution . It has been suggested that nuclei and chromosomes are stained via coordination bonds, perhaps supplemented by hydrogen bonds .

Biochemical Pathways

It has been suggested that glycogen binds aluminum carmine through hydrogen bonding . Additionally, acidic mucins react ionically with Aluminum Carmine . Specificity in the latter case may be due to unique polymeric Aluminum Carmine molecules that form in the presence of aluminum chloride .

Pharmacokinetics

It is known that aluminum carmine is a synthetic dye that is commonly used in cosmetic and personal care products to add color . It is often used to give products a pink or red hue .

Result of Action

The primary result of Aluminum Carmine’s action is the imparting of color to the products it is used in. This includes a wide range of products, from cosmetics to food items . It has been linked to potential skin irritation and allergic reactions in some individuals .

Action Environment

The action of Aluminum Carmine can be influenced by various environmental factors. For instance, the pH of the solution it is in can affect its adsorption process . Additionally, the concentration of Aluminum Carmine in a product can impact its color intensity and potential for causing skin irritation .

生化分析

Biochemical Properties

C.I. Natural Red 4:1 plays a significant role in biochemical reactions. It interacts with various biomolecules, primarily through hydrogen bonds and electrostatic interactions . The nature of these interactions is largely dependent on the ionization properties of carminic acid .

Cellular Effects

The effects of C.I. Natural Red 4:1 on cells are diverse. It has been found to be generally safe, with no adverse effects reported in reproductive and developmental toxicity studies .

Molecular Mechanism

At the molecular level, C.I. Natural Red 4:1 exerts its effects primarily through binding interactions with biomolecules. These interactions can lead to changes in gene expression and can influence enzyme activity The exact molecular mechanism of action of CI

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C.I. Natural Red 4:1 can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function . Specific details about these temporal effects are currently limited and more studies are needed to fully understand them.

Dosage Effects in Animal Models

The effects of C.I. Natural Red 4:1 can vary with different dosages in animal models. No adverse effects were reported in studies when tested at doses of up to 1,000 mg carmine/kg body weight per day or 3,000 mg cochineal extract/kg body weight per day .

Metabolic Pathways

The metabolic pathways involving CIGiven its chemical structure and interactions with biomolecules, it is likely that it interacts with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of CIIt is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of CIGiven its interactions with various biomolecules, it is likely that it is localized to specific compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions

Carminic acid is typically extracted from the cochineal insect, Dactylopius coccus. The extraction process involves drying the insects and then crushing them to obtain the dye. The dye is then purified through a series of chemical reactions, including acid-base extractions and crystallization .

Industrial Production Methods

In industrial settings, carminic acid is produced by cultivating cochineal insects on cactus plants. The insects are harvested, dried, and processed to extract the dye. The extracted dye is then purified and standardized for use in various applications .

化学反应分析

Types of Reactions

Carminic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the dye’s properties and enhancing its stability and color intensity .

Common Reagents and Conditions

Oxidation: Carminic acid can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of carminic acid can be achieved using reducing agents like sodium borohydride or zinc in acidic conditions.

Substitution: Substitution reactions involve replacing functional groups in carminic acid with other groups to modify its properties.

Major Products Formed

The major products formed from these reactions include various derivatives of carminic acid with altered color properties and stability. These derivatives are used in specialized applications where specific dye characteristics are required .

科学研究应用

Carminic acid has a wide range of scientific research applications:

Chemistry: Used as a pH indicator and in analytical chemistry for detecting metal ions.

Biology: Employed in histology and microscopy as a biological stain to highlight cellular structures.

Medicine: Investigated for its potential antimicrobial and antioxidant properties.

Industry: Widely used as a natural colorant in food, cosmetics, and textiles.

相似化合物的比较

Carminic acid is unique among natural red dyes due to its stability and vibrant color. Similar compounds include:

C.I. Disperse Red 5: A synthetic dye used in textiles.

C.I. Solvent Red 117: Another synthetic dye used in various industrial applications.

C.I. Vat Blue 4: A vat dye used in textile dyeing.

C.I. Pigment Blue 60: A pigment used in paints and coatings.

Carminic acid stands out due to its natural origin and safety for use in food and cosmetics, making it a preferred choice in applications requiring non-toxic and environmentally friendly dyes .

属性

IUPAC Name |

aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13.Al/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+3/p-3/t7-,14-,19+,20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJRELLQRVIXBR-FJASXRKZSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17AlO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328-60-5 | |

| Record name | C.I. Natural Red 4:1 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carmine lake | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is Aluminum Carmine used in the study of mammary carcinogenesis?

A1: Aluminum Carmine, also known as C.I. Natural Red 4:1, is a dye commonly employed in histological staining procedures. In the context of mammary carcinogenesis research, Aluminum Carmine staining is specifically used to visualize and quantify in situ carcinomas in rat mammary glands [, ]. This staining technique allows researchers to clearly observe the development and progression of these precancerous lesions, enabling the evaluation of chemopreventive agents' efficacy.

Q2: How does the use of Aluminum Carmine staining contribute to understanding the efficacy of chemopreventive agents?

A2: Aluminum Carmine staining enables the visualization and quantification of in situ carcinomas in whole-mounted rat mammary glands []. This allows researchers to assess the impact of chemopreventive agents on the multiplicity and size of these lesions. By comparing the number and size of in situ carcinomas in treated versus untreated groups, researchers can determine the effectiveness of the chemopreventive agent in suppressing the development of precancerous lesions. This approach provides valuable insights into the potential of new therapies for preventing breast cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)